2-(aminomethyl)-4-methoxyBenzonitrile
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Overview
Description
2-(aminomethyl)-4-methoxyBenzonitrile is an organic compound that features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4-methoxyBenzonitrile typically involves the cyanoacetylation of 5-methoxybenzylamine. One common method includes the reaction of 5-methoxybenzylamine with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(aminomethyl)-4-methoxyBenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the methoxy group to a halide.
Major Products:
Oxidation: 2-Cyano-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzoic acid.
Reduction: 2-Amino-5-methoxybenzylamine.
Substitution: 2-Cyano-5-halobenzylamine.
Scientific Research Applications
2-(aminomethyl)-4-methoxyBenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-methoxyBenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the methoxy group can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
- 2-Cyano-4-methoxybenzylamine
- 2-Cyano-5-ethoxybenzylamine
- 2-Cyano-5-methylbenzylamine
Comparison: 2-(aminomethyl)-4-methoxyBenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties. The methoxy group can influence the compound’s reactivity and solubility, while the cyano group can participate in various chemical transformations. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3 |
InChI Key |
FQGOEGLKINIYLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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